Cas no 1824059-40-6 (2-Amino-4-chloro-5-methoxybenzonitrile)
2-Amino-4-chloro-5-methoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-chloro-5-methoxybenzonitrile
- Benzonitrile, 2-amino-4-chloro-5-methoxy-
- CS-0022514
- 1824059-40-6
- BS-48424
- E74533
-
- Inchi: 1S/C8H7ClN2O/c1-12-8-2-5(4-10)7(11)3-6(8)9/h2-3H,11H2,1H3
- InChI Key: MBTVRFOJMZURLG-UHFFFAOYSA-N
- SMILES: ClC1=CC(=C(C#N)C=C1OC)N
Computed Properties
- Exact Mass: 182.0246905g/mol
- Monoisotopic Mass: 182.0246905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 59
2-Amino-4-chloro-5-methoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32740-1g |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 1g |
¥1392.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32740-5g |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 5g |
¥5390.0 | 2023-09-09 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A32740-250mg |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 250mg |
¥600.0 | 2023-09-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU098-50mg |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 50mg |
225.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU098-1g |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 1g |
1765.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KU098-200mg |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 200mg |
522.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1229296-5g |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 95% | 5g |
$850 | 2024-06-03 | |
| 1PlusChem | 1P01KKR1-100mg |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 100mg |
$44.00 | 2024-06-18 | |
| 1PlusChem | 1P01KKR1-250mg |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 250mg |
$60.00 | 2024-06-18 | |
| 1PlusChem | 1P01KKR1-1g |
2-Amino-4-chloro-5-methoxybenzonitrile |
1824059-40-6 | 97% | 1g |
$150.00 | 2024-06-18 |
2-Amino-4-chloro-5-methoxybenzonitrile Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
Additional information on 2-Amino-4-chloro-5-methoxybenzonitrile
2-Amino-4-chloro-5-methoxybenzonitrile: A Comprehensive Overview
The compound 2-Amino-4-chloro-5-methoxybenzonitrile (CAS No. 1824059-40-6) is a structurally complex aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique combination of functional groups, has garnered attention in recent years due to its versatile properties and promising research outcomes. In this article, we delve into the structural features, synthesis methods, and the latest advancements in its applications.
2-Amino-4-chloro-5-methoxybenzonitrile is an aromatic heterocyclic compound with a benzonitrile backbone. The molecule features an amino group (-NH₂) at position 2, a chlorine atom at position 4, and a methoxy group (-OCH₃) at position 5. This arrangement of substituents imparts unique electronic and steric properties to the molecule, making it highly reactive in various chemical transformations. The presence of multiple functional groups also facilitates its use as an intermediate in the synthesis of more complex molecules.
Recent studies have highlighted the importance of benzonitriles in medicinal chemistry, particularly as scaffolds for drug design. The nitrile group (-CN) in 2-Amino-4-chloro-5-methoxybenzonitrile can be readily converted into other functional groups such as amides or ketones, enabling the creation of diverse bioactive compounds. For instance, researchers have explored the conversion of this compound into cytotoxic agents for cancer therapy, leveraging its ability to inhibit key enzymes involved in cell proliferation.
The synthesis of 2-Amino-4-chloro-5-methoxybenzonitrile typically involves multi-step reactions, often starting from readily available aromatic precursors. One common approach is the nucleophilic substitution of a suitable chlorobenzonitrile derivative with an amine group under specific reaction conditions. The introduction of the methoxy group is achieved through etherification or methylation reactions, ensuring precise control over the regiochemistry of the molecule.
From a physical standpoint, 2-Amino-4-chloro-5-methoxybenzonitrile exhibits a melting point of approximately 130°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of 2-Amino-4-chloro-5-methoxybenzonitrile with greater accuracy. Quantum mechanical calculations have revealed that the amino group significantly influences the electron distribution across the aromatic ring, enhancing its nucleophilic reactivity. This insight has been instrumental in designing more efficient synthetic pathways for this compound.
In terms of applications, 2-Amino-4-chloro-5-methoxybenzonitrile has shown promise in several areas:
- Pharmaceuticals: As mentioned earlier, this compound serves as a valuable intermediate in drug discovery programs targeting cancer and inflammatory diseases.
- Agricultural Chemistry: Recent studies have explored its potential as a herbicide or fungicide due to its ability to inhibit key enzymes involved in plant metabolism.
- Material Science: The compound has been investigated for its role in synthesizing advanced materials such as conductive polymers and metal-organic frameworks (MOFs).
The growing interest in 2-Amino-4-chloro-5-methoxybenzonitrile can be attributed to its unique combination of functional groups and favorable chemical properties. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in various scientific disciplines.
In conclusion, 2-Amino-4-chloro-5-methoxybenzonitrile (CAS No. 1824059-40-6) stands out as a versatile and valuable compound with wide-ranging applications across chemistry and pharmacology. Its structural features and reactivity make it an ideal candidate for further exploration in both academic and industrial settings. As new research emerges, this compound will undoubtedly continue to contribute to advancements in science and technology.
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